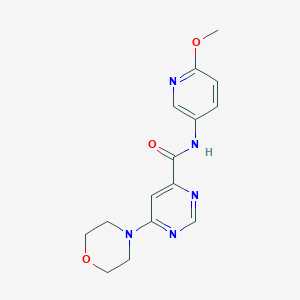
N-(6-甲氧基吡啶-3-基)-6-吗啉基嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a methoxy group at the 6-position, a morpholine ring fused to a pyrimidine ring, and a carboxamide group at the 4-position of the pyrimidine ring.
科学研究应用
N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide is Dipeptidyl peptidase 4 . Dipeptidyl peptidase 4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .
Biochemical Pathways
The biochemical pathways affected by N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide are likely related to glucose metabolism, given the role of its primary target, Dipeptidyl peptidase 4 . The downstream effects of this interaction could potentially include improved regulation of blood glucose levels.
Pharmacokinetics
The pharmacokinetic properties of N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties would significantly impact the compound’s bioavailability and overall effectiveness.
Result of Action
The molecular and cellular effects of N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide’s action would likely involve changes in the activity of Dipeptidyl peptidase 4 and, consequently, alterations in glucose metabolism . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The initial step involves the methoxylation of pyridine to obtain 6-methoxypyridine.
Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring through a cyclization reaction with appropriate reagents.
Morpholine Ring Introduction: The morpholine ring is introduced via a nucleophilic substitution reaction.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.
相似化合物的比较
N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also feature a pyrimidine ring and are known for their kinase inhibitory activity.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds have a similar pyrimidine core and exhibit various biological activities, including antiproliferative and antimicrobial properties.
The uniqueness of N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide lies in its specific substitution pattern and the presence of the morpholine ring, which can confer distinct biological activities and chemical reactivity.
属性
IUPAC Name |
N-(6-methoxypyridin-3-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-22-14-3-2-11(9-16-14)19-15(21)12-8-13(18-10-17-12)20-4-6-23-7-5-20/h2-3,8-10H,4-7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEUSUVCPAKKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














